molecular formula C9H7N3O2 B1423008 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile CAS No. 1311318-26-9

6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile

Cat. No.: B1423008
CAS No.: 1311318-26-9
M. Wt: 189.17 g/mol
InChI Key: KHHJLHKXGDQCAP-UHFFFAOYSA-N
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Description

“6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1311318-26-9 . It has a molecular weight of 189.17 and its IUPAC name is 6-(2-oxo-1,3-oxazolidin-3-yl)nicotinonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3O2/c10-5-7-1-2-8(11-6-7)12-3-4-14-9(12)13/h1-2,6H,3-4H2 . This code provides a textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound 6-(2-Oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile and its derivatives are extensively used in the synthesis of various heterocyclic compounds. These heterocycles are synthesized for their potential applications in diverse fields such as pharmaceuticals and material science. For instance, derivatives of this compound have been utilized in synthesizing thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other quinazoline and carbamate derivatives, highlighting its versatility in chemical syntheses (Abdelriheem et al., 2015).

Antioxidant Activity

Compounds derived from this chemical structure have been studied for their antioxidant activities. Specifically, the synthesized fused heterocyclic compounds from the tetrahydropyrimidine derivative of this compound exhibited considerable antioxidant activities (Salem et al., 2015).

Spectroscopic Analysis and Optical Properties

The pyridine derivatives of this compound have been the subject of extensive spectroscopic analysis. Their structural features and optical properties were explored through various spectroscopic methods, revealing insights into their emission spectra and the effects of substituents on these spectra (Cetina et al., 2010).

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor activities of derivatives of this compound. These compounds have been evaluated for their effectiveness against various microorganisms and cancer cells, indicating their potential in developing new therapeutic agents (Abdelhamid et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s worth noting that 1,3-oxazolidinones, a class of compounds to which this compound belongs, are recognized as having high activity against Gram-positive bacteria .

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H318, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

6-(2-oxo-1,3-oxazolidin-3-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-5-7-1-2-8(11-6-7)12-3-4-14-9(12)13/h1-2,6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHJLHKXGDQCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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